molecular formula C21H24O2Si B12616772 Hydroxy(triphenyl)silane;propan-1-ol CAS No. 918414-80-9

Hydroxy(triphenyl)silane;propan-1-ol

Cat. No.: B12616772
CAS No.: 918414-80-9
M. Wt: 336.5 g/mol
InChI Key: UPJGTTKOYQDEEG-UHFFFAOYSA-N
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Description

Historical Development of Silanol (B1196071) Chemistry and Intermolecular Associations

The field of silanol chemistry dates back to the 19th century, with the first isolated example of a silanol, triethylsilanol (B1199358) (Et₃SiOH), being reported by Albert Ladenburg in 1871. nih.gov In the same year, Ladenburg also isolated and studied triphenylsilanol (B1683266), one of the first stable silanols to be characterized. alfa-chemistry.com Silanols are silicon analogues of alcohols, containing a hydroxyl group bonded to a silicon atom. nih.gov

A defining characteristic of silanols is the high acidity of the Si-O-H group compared to its carbon-based counterparts, the alcohols. nih.govijper.org This heightened acidity, coupled with the basicity of the oxygen atom, gives silanols a strong propensity to form hydrogen bonds. nih.gov These interactions are significantly stronger than those found in many alcohol systems, leading to the formation of a diverse array of stable, hydrogen-bonded structures. These can range from simple dimers to more complex chains, sheets, and three-dimensional networks. nih.gov The general order of acidity, arylsilanols > alkylsilanols > arylcarbinols > alkylcarbinols, underscores the electronic influence of the substituents on the silicon atom. nih.gov The study of these intermolecular associations has been crucial in understanding phenomena such as the sol-gel process, the surface chemistry of silica (B1680970), and the rational design of crystalline materials.

Significance of Hydroxy(triphenyl)silane in Molecular and Supramolecular Design

Hydroxy(triphenyl)silane, commonly known as triphenylsilanol, is a cornerstone molecule in the fields of molecular and supramolecular design. osti.gov Its significance stems from a unique combination of structural and chemical properties. The three phenyl rings attached to the silicon atom provide significant steric bulk, which helps to prevent the self-condensation reactions that are often a challenge in silanol chemistry, thus enhancing its stability. alfa-chemistry.com

These aromatic rings also introduce the possibility of π-π stacking interactions, which can act in concert with hydrogen bonding to direct the self-assembly of molecules into more complex and ordered structures. nih.gov Triphenylsilanol's well-defined geometry and its capacity to act as a potent hydrogen bond donor make it an excellent building block for the construction of supramolecular assemblies. nih.gov Researchers have utilized triphenylsilanol to create a variety of hydrogen-bonded adducts with other molecules, demonstrating its utility in forming predictable patterns and functional superstructures. nih.gov Its role extends to surface science, where it can be used to form self-assembled monolayers. mdpi.com

Below is a table summarizing the key properties of Hydroxy(triphenyl)silane:

PropertyValue
IUPAC Name hydroxy(triphenyl)silane
CAS Number 791-31-1
Molecular Formula C₁₈H₁₆OSi
Molecular Weight 276.41 g/mol
Appearance White to almost white powder to crystal
Melting Point 151-155 °C
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1

Data sourced from Alfa Chemistry and PubChem. nih.govalfa-chemistry.com

Role of Propan-1-ol as a Protic Partner in Crystal Engineering

Crystal engineering is the rational design of functional solids based on an understanding of intermolecular interactions. In this context, co-crystals, which are multi-component crystals held together by non-covalent bonds, have gained significant attention. ijper.org Protic molecules, particularly alcohols, are frequently used as "co-formers" in the design of co-crystals due to their ability to form strong and directional hydrogen bonds. nih.gov

Propan-1-ol, with its terminal hydroxyl (-OH) group, is an effective protic partner in these systems. quora.com The hydroxyl group can act as both a hydrogen bond donor (through the hydrogen atom) and a hydrogen bond acceptor (through the lone pairs on the oxygen atom). quora.comnih.gov This dual capability allows it to link different molecules together, forming robust supramolecular synthons—structural units built from intermolecular interactions. In the Hydroxy(triphenyl)silane;propan-1-ol system, the propan-1-ol molecule is expected to form a primary hydrogen bond with the highly acidic silanol group of triphenylsilanol. This interaction would likely involve the silanol as the donor and the propan-1-ol oxygen as the acceptor. Further hydrogen bonding between propan-1-ol molecules could also occur, leading to extended chains or networks.

Key properties of Propan-1-ol are presented in the table below:

PropertyValue
IUPAC Name Propan-1-ol
CAS Number 71-23-8
Molecular Formula C₃H₈O
Molecular Weight 60.1 g/mol
Appearance Colorless liquid
Boiling Point 97 °C
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1

Overview of Current Research Challenges and Opportunities in this System

The study of organosilane-alcohol systems like this compound presents both challenges and opportunities for the advancement of materials science and supramolecular chemistry.

Challenges:

Controlling Condensation: A primary challenge in silanol chemistry is preventing the facile self-condensation of silanols to form siloxanes (Si-O-Si). alfa-chemistry.com While the bulky phenyl groups of triphenylsilanol mitigate this, reaction conditions must be carefully controlled to favor the formation of the desired hydrogen-bonded adduct over undesired side products.

Polymorphism: Co-crystal systems can often exhibit polymorphism, where different crystal packings of the same components can arise. ijper.org These polymorphs may have different physical properties, and controlling the crystallization process to selectively produce a desired form can be difficult.

Structural Characterization: Fully characterizing the supramolecular structure and discerning between co-assembly and self-sorting of components in multi-component systems requires sophisticated analytical techniques, such as single-crystal X-ray diffraction. mdpi.com

Opportunities:

Novel Materials Design: The predictable and strong hydrogen bonding between silanols and alcohols provides a powerful tool for designing novel materials with specific properties. By modifying the substituents on the silanol or the structure of the alcohol, it is possible to fine-tune the resulting supramolecular architecture.

Functional Systems: There is a significant opportunity to create "smart" or responsive materials that can change their structure or function in response to external stimuli such as temperature or light. nih.gov The dynamic nature of non-covalent bonds makes them ideal for such applications.

Modeling Complex Interactions: Systems like this compound serve as excellent models for studying the interplay of various non-covalent forces. Understanding how hydrogen bonding, π-π stacking, and weaker van der Waals forces cooperate to form a stable structure can provide fundamental insights applicable to more complex biological and materials systems.

The expected primary hydrogen bond interaction in the this compound system is detailed below:

Donor GroupAcceptor GroupInteraction TypeExpected Geometry
Triphenylsilanol (Si-O-H )Propan-1-ol (O -H)Strong Hydrogen BondThe acidic proton from the silanol interacts with the lone pair of the propan-1-ol oxygen.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

918414-80-9

Molecular Formula

C21H24O2Si

Molecular Weight

336.5 g/mol

IUPAC Name

hydroxy(triphenyl)silane;propan-1-ol

InChI

InChI=1S/C18H16OSi.C3H8O/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-3-4/h1-15,19H;4H,2-3H2,1H3

InChI Key

UPJGTTKOYQDEEG-UHFFFAOYSA-N

Canonical SMILES

CCCO.C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O

Origin of Product

United States

Synthetic Strategies for the Formation of Hydroxy Triphenyl Silane;propan 1 Ol Supramolecular Entities

Crystallization-Driven Assembly Techniques

Crystallization from solution is a cornerstone for the production of high-quality single crystals suitable for structural analysis. The selection of an appropriate solvent and crystallization method is critical in guiding the self-assembly of hydroxy(triphenyl)silane and propan-1-ol into a well-defined crystalline lattice.

Solvent Evaporation and Slow Cooling Methods

Slow solvent evaporation is a widely employed technique for growing single crystals. nih.gov For the hydroxy(triphenyl)silane;propan-1-ol system, a solvent in which both components are soluble is chosen. The slow removal of the solvent increases the concentration of the solutes, leading to supersaturation and subsequent nucleation and crystal growth. The rate of evaporation is a crucial parameter; rapid evaporation may lead to the formation of amorphous precipitates or small, poorly-defined crystals.

Slow cooling is another effective method, particularly when the solubility of the cocrystal components is significantly temperature-dependent. A saturated solution of hydroxy(triphenyl)silane and propan-1-ol is prepared at an elevated temperature and then slowly cooled. This gradual decrease in temperature reduces the solubility of the cocrystal, promoting controlled crystallization. A slower cooling rate generally results in larger and higher quality crystals. researchgate.net

A hypothetical study on the effect of the cooling rate on crystal size is presented in Table 1.

Table 1: Hypothetical Influence of Cooling Rate on the Crystal Size of this compound Cocrystals

Cooling Rate (°C/hour)Average Crystal Size (mm)Crystal Quality
12.5High
51.2Moderate
100.5Low

Liquid-Liquid Diffusion and Vapor Diffusion Approaches

Liquid-liquid diffusion is a technique that relies on the slow mixing of two solvents with differing miscibility and in which the cocrystal components have different solubilities. Typically, a solution of hydroxy(triphenyl)silane in a denser solvent is carefully layered at the bottom of a vessel, and a solution of propan-1-ol in a less dense, miscible solvent is layered on top. Cocrystal formation occurs at the interface as the two solutions slowly mix. nih.gov

Vapor diffusion involves dissolving the cocrystal components in a suitable solvent and placing the solution in a small, open container within a larger, sealed vessel that contains a more volatile "anti-solvent" in which the cocrystal is insoluble. The vapor of the anti-solvent slowly diffuses into the solution of the cocrystal components, reducing their solubility and inducing crystallization.

Mechanochemical Synthesis of Silanol-Alcohol Co-crystals

Mechanochemistry, the use of mechanical force to induce chemical reactions and phase transformations, has emerged as a green and efficient alternative to traditional solvent-based methods for cocrystal synthesis. nih.gov This approach can be performed with minimal or no solvent, reducing waste and potentially accessing polymorphs that are not obtainable from solution. frontiersin.org

In the context of hydroxy(triphenyl)silane and propan-1-ol, mechanochemical synthesis would involve the grinding or milling of the two solid and liquid components together. Liquid-assisted grinding (LAG) is a common mechanochemical technique where a small amount of a liquid is added to the solid reactants during grinding. In this specific case, propan-1-ol itself can act as the liquid-assisting agent. The mechanical energy provided by grinding facilitates the interaction between the silanol (B1196071) and alcohol, leading to the formation of the cocrystal.

Targeted Adduct Formation via Directed Hydrogen Bonding

The primary driving force for the formation of the this compound adduct is the strong and directional nature of hydrogen bonds. The hydroxyl group (-OH) of hydroxy(triphenyl)silane can act as a hydrogen bond donor, while the oxygen atom of the hydroxyl group in propan-1-ol can act as a hydrogen bond acceptor. This donor-acceptor pairing is a classic example of a supramolecular heterosynthon.

Influence of Reaction Conditions on Stoichiometry and Polymorphism

The stoichiometry and polymorphic outcome of cocrystallization can be highly sensitive to the experimental conditions. Polymorphism refers to the ability of a substance to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice. Different polymorphs can exhibit distinct physicochemical properties.

For the this compound system, factors such as the solvent used for crystallization, the temperature, and the initial molar ratio of the components can influence whether a particular polymorph is formed and what the resulting stoichiometry of the adduct will be. For instance, triphenylsilanol (B1683266) is known to form a 4:1 adduct with ethanol, highlighting that the stoichiometry is not always a simple 1:1 ratio. The stability of different stoichiometric adducts can be dependent on the concentration of the components in solution.

A hypothetical study on the effect of the initial molar ratio of reactants on the stoichiometry of the resulting cocrystal is presented in Table 2.

Table 2: Hypothetical Influence of Reactant Molar Ratio on Adduct Stoichiometry

Molar Ratio (Hydroxy(triphenyl)silane : propan-1-ol)Predominant Adduct Stoichiometry
1:11:1
2:12:1
4:14:1
1:51:1

Advanced Structural Elucidation and Intermolecular Bonding Analysis

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For the Hydroxy(triphenyl)silane;propan-1-ol co-crystal, this technique offers unparalleled detail regarding its crystal packing, hydrogen bonding networks, and the conformational specifics of each molecular component.

Analysis of a suitable single crystal of this compound would yield its fundamental crystallographic parameters. These parameters define the size and shape of the unit cell, which is the basic repeating unit of the crystal lattice. While specific experimental data for this exact co-crystal is not publicly available, a typical analysis would define the crystal system (e.g., monoclinic, triclinic), the space group (e.g., P2₁/c), and the precise dimensions of the unit cell (a, b, c, α, β, γ).

Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 10.123
b (Å) 15.456
c (Å) 12.789
α (°) 90
β (°) 105.3
γ (°) 90
Volume (ų) 1930.5

Note: The data in this table is hypothetical and serves as an illustrative example of what would be determined via SCXRD.

A primary driving force in the formation of the this compound co-crystal is the hydrogen bonding between the hydroxyl groups of the two components. Silanols, like triphenylsilanol (B1683266), are known to be excellent hydrogen bond donors. iastate.edu In the co-crystal, the silanol's hydroxyl group (Si-O-H) and the alcohol's hydroxyl group (C-O-H) would act as both donors and acceptors, creating a robust network.

The analysis would reveal a chain or cyclic motif where a triphenylsilanol molecule donates its hydrogen to the oxygen of a propan-1-ol molecule, which in turn may donate its hydrogen to the oxygen of an adjacent silanol (B1196071). The precise distances (e.g., O···O distances typically in the range of 2.7 to 2.9 Å) and angles of these O–H···O bonds are critical for defining the stability and structure of the crystal lattice. mdpi.com

Beyond the dominant hydrogen bonding, the crystal packing is significantly influenced by weaker non-covalent interactions, particularly those involving the three phenyl rings of the triphenylsilanol moiety. These interactions include:

π-π Stacking: The aromatic phenyl rings can stack on top of each other in either a face-to-face or, more commonly, a slipped-stack arrangement. The analysis would quantify the centroid-to-centroid distances and slippage angles between adjacent rings, which are indicative of stabilizing π-system interactions.

C-H···π Interactions: Hydrogen atoms from the propan-1-ol alkyl chain or from the phenyl rings themselves can interact with the electron-rich face of a phenyl ring, further stabilizing the three-dimensional structure.

SCXRD analysis precisely defines the conformation of both the triphenylsilanol and propan-1-ol molecules as they exist in the solid state. For triphenylsilanol, this involves determining the torsion angles of the three phenyl rings relative to the silicon atom, revealing the propeller-like arrangement of the SiPh₃ group. For propan-1-ol, the analysis would confirm the conformation of the propyl chain (e.g., anti or gauche) and the orientation of the hydroxyl hydrogen atom. mdpi.com This fixed conformation within the crystal is often a low-energy state influenced by the surrounding intermolecular interactions.

Solid-State Nuclear Magnetic Resonance Spectroscopy for Structural Insight

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique that provides information about the local chemical environment of specific nuclei (e.g., ²⁹Si, ¹³C, ¹H) within a solid material. It is particularly valuable for confirming structural details derived from diffraction methods and for probing molecular dynamics.

For the this compound co-crystal, ²⁹Si ssNMR would be highly informative. The chemical shift of the silicon nucleus is sensitive to its coordination environment and the nature of the groups attached to it. The formation of the O-H···O hydrogen bond in the co-crystal would perturb the electron density around the silicon atom compared to pure triphenylsilanol, leading to a measurable change in the ²⁹Si chemical shift.

Furthermore, techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can enhance the signal of low-abundance nuclei like ²⁹Si and provide information on the proximity of different atoms. For instance, ¹H-²⁹Si CP-MAS experiments can confirm the spatial closeness of the protons in the hydrogen bond to the silicon atom. This method helps to elucidate the local atomic environments and can also be used to study the dynamics of the molecules within the crystal lattice, such as the rotation of the phenyl groups or movements in the propan-1-ol chain.

Table of Compounds

Compound Name
Hydroxy(triphenyl)silane

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Interaction Delineation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a cornerstone for the characterization of hydrogen-bonded systems. capes.gov.br These methods probe the vibrational modes of molecules, which are highly sensitive to changes in bond strength and molecular environment that occur upon the formation of intermolecular interactions. researchgate.net

In the this compound adduct, the most informative spectral region is that of the O-H stretching vibration (ν(OH)). In the free, non-associated triphenylsilanol and propan-1-ol molecules, the ν(OH) band appears at a relatively high frequency. Upon formation of a Si-O-H···O hydrogen bond, a significant red-shift (a shift to lower wavenumber) and broadening of this band is expected in both the IR and Raman spectra. nih.gov The magnitude of this shift is correlated with the strength of the hydrogen bond.

Furthermore, the formation of the adduct can lead to the appearance of new vibrational modes, particularly in the low-frequency region, corresponding to the intermolecular stretching and bending of the hydrogen bond itself. Analysis of the Si-O-H bending (δ(SiOH)) and C-O-H bending (δ(COH)) modes would also provide evidence of the interaction. nih.gov

Vibrational ModeTypical Wavenumber (Free) (cm⁻¹)Expected Wavenumber (H-Bonded) (cm⁻¹)Expected Change in Spectrum
ν(O-H) stretch3600 - 37003200 - 3500Significant red-shift, increased intensity, and band broadening, indicative of strong hydrogen bond formation. nih.gov
δ(Si-O-H) / δ(C-O-H) bend800 - 1200Shift to higher frequencyA blue-shift of the bending modes often accompanies the red-shift of the stretching mode upon hydrogen bonding. nih.gov
Phenyl ring modesVariousMinor shiftsThe bulky phenyl groups are less directly involved in the hydrogen bonding, but minor shifts in their vibrational modes can occur due to crystal packing effects.

Note: The wavenumber ranges provided are typical and can vary. The data for the hydrogen-bonded state are estimations based on analogous triphenylsilanol adducts.

Theoretical and Computational Investigations of Hydroxy Triphenyl Silane;propan 1 Ol Systems

Quantum Chemical Calculations for Electronic Structure and Interaction Energies

Quantum chemical calculations provide fundamental insights into the nature and strength of interactions between hydroxy(triphenyl)silane and propan-1-ol at the electronic level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and energetics of molecular systems. nih.gov For the hydroxy(triphenyl)silane;propan-1-ol system, DFT calculations can elucidate the geometry, interaction energies, and vibrational frequencies of the hydrogen-bonded complex. By analyzing the molecular potential energy surface, stable conformations of the individual molecules and their aggregates can be identified. nih.gov

DFT studies on similar systems, such as triphenyl phosphite, have revealed high conformational flexibility and the presence of weak C-H···O intermolecular hydrogen bonds. nih.gov In the context of the hydroxy(triphenyl)silane and propan-1-ol complex, DFT would be instrumental in quantifying the strength of the primary O-H···O hydrogen bond between the silanol (B1196071) and the alcohol, as well as weaker, yet structurally significant, C-H···π and van der Waals interactions. Calculations on the dehydration of propanol (B110389) have demonstrated the utility of DFT in determining reaction enthalpies and optimizing geometries with various basis sets to ensure accuracy. arxiv.org This approach can be extended to predict the stability of the solvated system. nih.govarxiv.org

Table 1: Illustrative DFT-Calculated Interaction Energies for Alcohol-Containing Systems (Note: This table is illustrative, based on typical values for similar systems, as specific data for this compound is not readily available in the literature.)

Interacting PairBasis SetInteraction Energy (kcal/mol)
Phenol...WaterMP2/aug-cc-pVTZ-7.5 to -8.5
Isopropyl Alcohol...AcetamideMP2/6-31+G*-9.0 to -10.0
Propanol DimerB3LYP/6-311++G(d,p)-5.0 to -6.5

For a more precise quantification of binding energies, high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are employed. These methods provide a more accurate description of electron correlation effects, which are crucial for describing non-covalent interactions.

Molecular Dynamics Simulations of Supramolecular Assembly and Dynamics

Molecular Dynamics (MD) simulations offer a means to study the time-dependent behavior of the this compound system, providing insights into the dynamics of supramolecular assembly. nih.gov By simulating a system containing many molecules over a period of time, MD can reveal pathways to nucleation and crystal growth, as well as the dynamic nature of hydrogen bonds.

In studies of similar hydrated active pharmaceutical ingredients (APIs), MD simulations performed under periodic boundary conditions have been used to characterize the behavior of molecules in the solid state. nih.gov For the target system, MD could be used to simulate the interaction of a single hydroxy(triphenyl)silane molecule with a propan-1-ol solvent box to study solvation shell structure, or to simulate a larger system to observe the spontaneous formation of aggregates and pre-crystalline nuclei. These simulations rely on force fields derived from quantum chemical calculations to accurately model the intermolecular potentials.

Statistical Mechanics Approaches to Predict Solvate/Co-crystal Formation

Statistical mechanics provides the theoretical framework to bridge the gap between molecular properties, obtained from quantum mechanics, and macroscopic thermodynamic properties, such as the relative stability of different solid forms. By calculating the free energy of the crystalline state versus the solvated state, it is possible to predict the likelihood of solvate formation.

These approaches involve computing the partition functions for the different possible phases (e.g., pure crystal of hydroxy(triphenyl)silane, liquid propan-1-ol, and the solvate). The Helmholtz or Gibbs free energy can then be calculated for each phase. The phase with the lowest free energy under given conditions of temperature and pressure will be the most stable. These calculations are computationally intensive and require accurate potential energy surfaces, often derived from a combination of DFT and molecular dynamics simulations.

Hirshfeld Surface and Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Intermolecular Bonds

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.govd-nb.info The surface is generated by partitioning the electron density of a molecule in a crystal into a region that is closer to the pro-molecule nucleus than to any other nucleus. By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify regions of significant intermolecular contact.

Table 2: Illustrative Hirshfeld Surface Contact Contributions for an Alcohol-Containing Crystal (Note: This table is based on published data for 3-(3-hydroxyphenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one hemihydrate and serves as an example of the data generated from this type of analysis. nih.gov)

Interatomic ContactPercentage Contribution to Hirshfeld Surface
H···H40.9%
H···C/C···H32.4%
H···O/O···H19.4%
H···N/N···H2.0%

The Quantum Theory of Atoms in Molecules (QTAIM) complements Hirshfeld analysis by providing a rigorous definition of a chemical bond based on the topology of the electron density. By locating bond critical points (BCPs) between interacting atoms, QTAIM can characterize the nature of these interactions (e.g., covalent vs. closed-shell interactions like hydrogen bonds) and quantify their strength.

Prediction of Thermodynamic Stability and Phase Behavior

The prediction of thermodynamic stability is essential for understanding which solid form of a material is most likely to be observed. Computational methods can be used to calculate the lattice energy and free energy of different polymorphs or solvates.

DFT calculations can be used to determine the relative energies of different crystal structures. As seen in studies of propanol dehydration, the reaction free energy can be calculated as a function of temperature to determine thermodynamic favorability. arxiv.org By comparing the calculated free energy of the this compound solvate with the sum of the free energies of the pure crystalline hydroxy(triphenyl)silane and liquid propan-1-ol, one can predict the stability of the solvate. A negative free energy of formation for the solvate would indicate that its formation is thermodynamically favorable.

Reactivity and Catalytic Role of Hydroxy Triphenyl Silane;propan 1 Ol Adducts

Propan-1-ol as a Solvent and Nucleophile in Silanol (B1196071) Condensation Pathways

In the context of silanol condensation, propan-1-ol plays a dual role as both a solvent and a nucleophile. The kinetics of silanol condensation reactions are significantly influenced by the nature of the alcoholic solvent. researchgate.netacs.org The polarity, viscosity, and steric hindrance of the alcohol all affect the rates of hydrolysis and condensation of silanes. researchgate.net

The condensation of silanols to form siloxane bridges can proceed through two main pathways: water-producing condensation (between two silanol groups) and alcohol-producing condensation (between a silanol and an alkoxysilane). nih.gov In a propan-1-ol medium, the solvent molecules can participate in the reaction pathway. The hydrogen-bonding network of the solvent can stabilize intermediates and transition states, thereby affecting the reaction kinetics. researchgate.netnih.gov

Role of the Adduct in Alcoholysis and Transesterification Reactions

The hydroxy(triphenyl)silane;propan-1-ol adduct can play a significant role as a catalyst in alcoholysis and transesterification reactions. While triphenylsilane (B1312308) (Ph3SiH) has been reported as a Lewis-acidic catalyst for the ring-opening of epoxides with alcohols researchgate.net, organosilanols themselves can exhibit catalytic activity. The formation of a hydrogen-bonded adduct with propan-1-ol can enhance the Lewis acidity of the silicon center in triphenylsilanol (B1683266), or the Brønsted acidity of the silanol proton, thereby activating substrates for nucleophilic attack by an alcohol.

In transesterification reactions, which are crucial for processes like biodiesel production, both homogeneous and heterogeneous catalysts are employed. mdpi.comunud.ac.idscielo.br The mechanism of transesterification can be catalyzed by both acids and bases. youtube.com The triphenylsilanol-propan-1-ol adduct could potentially act as a mild acid catalyst. The hydrogen bond between the silanol and the alcohol can polarize the Si-O-H bond, increasing the proton-donating ability of the silanol and facilitating the protonation of the ester carbonyl group, making it more susceptible to nucleophilic attack by the alcohol.

While specific examples of the triphenylsilanol-propan-1-ol adduct in transesterification are not documented, the general principles of acid-catalyzed transesterification support this potential role. The efficiency of such a catalytic system would depend on the equilibrium of adduct formation and the activation of the reactants.

Catalytic Activity in Organic Transformations

The catalytic activity of organosilanols, often in the form of supramolecular complexes with solvents or other reagents, extends to a range of organic transformations.

Homogeneous Catalysis by Organosilanol-Alcohol Complexes

In a homogeneous system, the triphenylsilanol-propan-1-ol adduct exists as a soluble supramolecular entity. Such complexes can act as catalysts by activating substrates through hydrogen bonding or by acting as proton transfer agents. researchgate.net For instance, the dehydrogenative condensation of hydrosilanes with alcohols can be catalyzed by transition metal complexes, but the presence of silanol-alcohol adducts can influence the reaction environment and kinetics. researchgate.net

The catalytic cycle in such reactions often involves the coordination of the substrate to the catalytic species, followed by the chemical transformation and release of the product. The triphenylsilanol-propan-1-ol adduct could facilitate these steps by creating a specific microenvironment around the reactive center.

Heterogeneous Catalysis and Surface-Bound Active Sites

Triphenylsilanol can be immobilized on solid supports, such as silica (B1680970), to create heterogeneous catalysts. mdpi.comrsc.org In this context, the active sites are the surface-bound triphenylsilanol moieties. These sites can interact with reactants from the liquid or gas phase. The nature of these active sites, including their density and accessibility, plays a crucial role in the catalytic performance. nsf.govbertweckhuysen.com

When such a heterogeneous catalyst is used in a reaction involving propan-1-ol, the alcohol molecules can still form adducts with the surface-bound silanols. This interaction can modify the electronic properties of the active site and influence the adsorption of other reactants. The use of porous silica as a support can provide a high surface area and ordered porosity, which enhances mass transfer and the uniform distribution of catalytic sites. mdpi.com The engineering of these surface-active sites is a key area of research in heterogeneous catalysis. manchester.ac.uknih.gov

Mechanistic Studies of Reactions Involving the Supramolecular Entity

Mechanistic investigations into reactions catalyzed by organosilanols often point to the crucial role of hydrogen-bonded intermediates. researchgate.netunc.edudergipark.org.tr For the this compound adduct, any catalytic activity would be intrinsically linked to the dynamics of the supramolecular assembly.

Computational studies and kinetic experiments on related systems have shown that the formation of a silanol-alcohol complex can pre-organize the reactants for a subsequent reaction step, thereby lowering the activation energy. For example, in condensation reactions, the adduct formation can facilitate the proton transfer steps required for the elimination of water or alcohol. nih.gov In other transformations, the adduct might act as a bifunctional catalyst, with the silanol and the alcohol components playing different roles in the activation of the substrate.

Influence of Supramolecular Structure on Reaction Selectivity and Kinetics

The supramolecular structure of the triphenylsilanol-propan-1-ol adduct is expected to have a profound influence on both the selectivity and kinetics of the reactions it catalyzes. The specific geometry of the adduct can create a chiral environment around the active site, potentially leading to enantioselective transformations. While not directly studied for the propan-1-ol adduct, the concept of supramolecular control of selectivity is well-established in catalysis. incatt.nl

The formation of a well-defined adduct can also lead to non-linear kinetic behavior, such as catalyst activation or inhibition, as the concentration of the reactants and products changes over the course of the reaction. The dynamic nature of the hydrogen bonds in the supramolecular assembly allows for a responsive catalytic system, where the structure of the active species can adapt to the reaction conditions. nih.gov The study of these supramolecular interactions is key to understanding and designing more efficient and selective catalytic systems. escholarship.orgresearchgate.net

Applications in Materials Science and Advanced Functional Systems

Precursors for Hybrid Organic-Inorganic Materials Synthesis via Sol-Gel Processing

The sol-gel process is a highly adaptable wet-chemical technique used to produce solid materials from small molecules, starting from a colloidal solution (sol) that evolves into an integrated network (gel). mdpi.comresearchgate.net This method is particularly effective for creating ceramic and glass films at low temperatures. sigmaaldrich.comnih.gov Hydroxy(triphenyl)silane is an exemplary precursor for synthesizing hybrid organic-inorganic materials through this route.

The process leverages the hydrolysis and subsequent polycondensation of silane precursors. In this system, the triphenylsilanol (B1683266) molecules, dissolved in propan-1-ol, react with water (often introduced with an acid or base catalyst). The hydroxyl group on the silicon atom can condense with other silanol (B1196071) molecules to form a stable siloxane (Si-O-Si) backbone, which constitutes the inorganic part of the material. The three bulky, hydrophobic phenyl groups remain as pendant groups on this inorganic network, imparting significant organic character to the final hybrid material. chemimpex.com

The choice of solvent is critical; alcohols like propan-1-ol are commonly used. The solvent not only facilitates the dissolution of the precursors but also affects the rates of hydrolysis and condensation reactions. For instance, the hydrophilicity of the alcohol can influence the hydrolysis rate of silanes. nih.gov The controlled formation of the siloxane network in the propan-1-ol medium allows for precise tuning of the material's properties, such as porosity, surface area, and mechanical strength. mdpi.com

Table 1: Role of Components in Sol-Gel Synthesis

Component Chemical Name Role in Process Resulting Material Property
Inorganic Precursor Hydroxy(triphenyl)silane Forms Si-O-Si network via condensation. chemimpex.com Provides structural stability and thermal resistance.
Organic Moiety Phenyl groups Remain attached to the silicon backbone. Imparts hydrophobicity, tailored functionality. chemimpex.com

| Solvent | Propan-1-ol | Dissolves precursors, mediates reaction rates. nih.govmdpi.com | Influences network formation and final morphology. |

Development of Functionalized Surfaces and Coatings

Hydroxy(triphenyl)silane is highly effective for modifying surfaces to create functional coatings. chemimpex.com Its bifunctional nature—a reactive silanol group and stable organic phenyl groups—allows it to act as a bridge between an inorganic substrate and an organic functional layer or simply to impart new properties to the substrate itself. nih.gov

When a solution of hydroxy(triphenyl)silane in propan-1-ol is applied to a substrate with surface hydroxyl groups (such as glass, silicon wafers, or metal oxides), the silanol group of the triphenylsilanol can form strong, covalent siloxane bonds with the surface. nih.gov This process grafts a monolayer of triphenylsilyl groups onto the substrate, fundamentally altering its surface chemistry.

The primary outcome of this surface functionalization is a significant increase in hydrophobicity. The dense layer of outwardly facing phenyl groups creates a water-repellent surface, a property valuable in applications ranging from water-resistant electronics to anti-fouling coatings. chemimpex.com The stability and durability of these coatings make them suitable for protecting sensitive components from moisture and environmental damage.

Key Research Findings:

Adhesion Promotion: Organofunctional silanes are known to act as adhesion promoters, enhancing the bond between inorganic materials and organic polymer coatings. nih.govmdpi.com

Hydrophobic Properties: Surface modification with triphenylsilanol is a proven method to enhance hydrophobicity, which is crucial in textiles and electronics. chemimpex.com

Process Control: The application from a propan-1-ol solution allows for uniform coverage and control over the coating thickness and density.

Role in the Design of Adsorption and Separation Materials

The porous structures created via the sol-gel synthesis of hydroxy(triphenyl)silane are excellent candidates for advanced adsorption and separation materials. By controlling the condensation process, it is possible to create xerogels or aerogels with high surface area and a well-defined pore structure. The chemical nature of these pores can be precisely engineered by incorporating triphenylsilanol.

The phenyl groups lining the pores of the silica-based material create a nonpolar, aromatic environment. This makes the material highly effective for selective adsorption of nonpolar or aromatic molecules from polar solutions through hydrophobic interactions and π-π stacking. This property is highly desirable in applications such as:

Solid-Phase Extraction (SPE): For concentrating trace organic pollutants from water samples before analysis.

Chromatography: As a stationary phase for separating complex mixtures of organic compounds.

Environmental Remediation: For removing contaminants like phenols or polycyclic aromatic hydrocarbons (PAHs) from wastewater.

The tailored surface chemistry allows for higher selectivity compared to standard silica (B1680970) gel, which is highly polar. The robust siloxane framework ensures the material is chemically and thermally stable, allowing for regeneration and reuse.

Potential in Sensor Technologies and Supramolecular Devices

The molecular structure of hydroxy(triphenyl)silane makes it a promising building block for sensor technologies and supramolecular devices. Supramolecular chemistry relies on non-covalent interactions—such as hydrogen bonding and π-π stacking—to create highly ordered functional assemblies. peerj.commdpi.com

Hydroxy(triphenyl)silane possesses both a hydroxyl group capable of acting as a hydrogen bond donor and acceptor, and three phenyl rings that can engage in π-π stacking interactions with other aromatic molecules. These features allow for the self-assembly of triphenylsilanol molecules on a surface or the specific binding (molecular recognition) of target analytes. peerj.com

For sensor applications, a thin film of this material can be deposited onto a transducer (e.g., an electrode or an optical surface). mdpi.com When exposed to a specific analyte, the weak interactions between the analyte and the triphenylsilanol layer can cause a measurable change in the system's physical properties, such as its electrical impedance, mass, or refractive index. The specificity of the sensor can be tuned by the distinct chemical environment provided by the phenyl groups. mdpi.com

Table 2: Supramolecular Interactions and Potential Applications

Interaction Type Involving Group Potential Application
Hydrogen Bonding -Si-OH (Silanol) Building ordered layers; binding to polar analytes.
π-π Stacking Phenyl Rings Selective recognition of aromatic compounds.

| Hydrophobic Interactions | Phenyl Rings | Detection of nonpolar molecules in aqueous environments. |

Integration into Polymer Systems and Composites

Hydroxy(triphenyl)silane plays a significant role in the development of advanced polymer composites, where materials with different properties are combined to achieve superior performance. mdpi.commdpi.com Organosilanes, in general, are widely used as coupling agents to improve the interface between inorganic fillers (like glass fibers or silica nanoparticles) and organic polymer matrices. nih.govresearchgate.net

When blended into a composite formulation, the silanol group of hydroxy(triphenyl)silane can bond with the surface of inorganic fillers, while the phenyl groups can physically or chemically interact with the polymer matrix. This dual reactivity creates a strong interfacial bond, which is crucial for efficient stress transfer from the polymer to the reinforcing filler. mdpi.com The result is a composite material with enhanced mechanical properties, including improved strength, stiffness, and durability. researchgate.net

Furthermore, triphenylsilanol serves as a key intermediate in the synthesis of certain silicone polymers. chemimpex.com Its incorporation can enhance the thermal stability and mechanical performance of the final polymer. The bulky phenyl groups can increase the rigidity of the polymer chains and raise the material's glass transition temperature, making it suitable for high-temperature applications.

Future Research Directions and Emerging Paradigms

Exploration of Novel Silanol-Alcohol Supramolecular Architectures

Table 1: Illustrative Crystallographic Data for a Hypothetical Hydroxy(triphenyl)silane;propan-1-ol Adduct (Based on Analogous Systems)

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)10.5
b (Å)12.0
c (Å)15.5
α (°)95
β (°)105
γ (°)110
Z2

Note: This data is hypothetical and for illustrative purposes, based on known structures of similar triphenylsilanol (B1683266) adducts. nih.govresearchgate.net

In Situ Characterization Techniques for Dynamic Interaction Studies

Understanding the dynamic processes of co-crystal formation is crucial for controlling the final product's properties. In situ characterization techniques are powerful tools for monitoring these processes in real-time. Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and powder X-ray diffraction (PXRD) can provide valuable information on the kinetics and mechanisms of co-crystallization. nih.govnih.govnih.gov

For the this compound system, in situ FTIR spectroscopy can be used to monitor the changes in the O-H stretching frequencies of both the silanol (B1196071) and the alcohol as they form hydrogen bonds. youtube.comnih.gov This can provide insights into the strength and nature of these interactions. Similarly, in situ Raman spectroscopy can track the formation of new crystalline phases and changes in the lattice vibrations. nih.gov

Table 2: Potential In Situ Spectroscopic Techniques for Studying this compound Co-crystallization

TechniqueInformation GainedPotential Observations
In Situ FTIR Changes in hydrogen bondingShift in O-H stretching bands of silanol and alcohol
In Situ Raman Formation of new crystalline phasesAppearance of new lattice phonon modes
In Situ PXRD Evolution of crystal structureAppearance and growth of diffraction peaks corresponding to the co-crystal

Application of Machine Learning and Artificial Intelligence in Material Design

Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as powerful tools in materials science, with the potential to accelerate the discovery and design of new materials. In the context of co-crystals, ML models can be trained to predict the likelihood of co-crystal formation between two molecules based on their chemical structures and properties. mdpi.comnih.govmdpi.com These models can analyze vast datasets of known co-crystals to identify patterns and relationships that are not immediately obvious to human researchers. ub.edu.bzrsc.org

For the this compound system, ML algorithms could be employed to:

Predict the optimal conditions (e.g., solvent, temperature, stoichiometry) for co-crystal formation.

Screen for other alcohols that are likely to form stable co-crystals with Hydroxy(triphenyl)silane.

Predict the physicochemical properties of the resulting co-crystals, such as solubility, melting point, and stability.

The development of accurate predictive models relies on the availability of large and diverse datasets. Therefore, a key future direction will be the systematic generation and curation of experimental data on silanol-alcohol co-crystals to train and validate these ML models.

Sustainable and Green Synthesis Methodologies

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds, with the aim of reducing the environmental impact of chemical processes. rsc.org For the synthesis of Hydroxy(triphenyl)silane, traditional methods often involve the use of hazardous reagents and solvents. google.comgoogle.com Future research will focus on developing more sustainable and environmentally friendly synthetic routes.

One promising approach is the use of greener solvents, such as ionic liquids or supercritical fluids, to replace traditional organic solvents. nih.gov Additionally, the development of catalytic methods that can proceed under milder conditions and with higher atom economy will be a key area of research. chemdad.com For instance, the dehydrogenative coupling of hydrosilanes with alcohols offers a sustainable route to silyl (B83357) ethers and, by extension, silanols, with the only byproduct being hydrogen gas.

Table 3: Comparison of Traditional and Green Synthesis Methods for Hydroxy(triphenyl)silane

MethodReagents/SolventsEnvironmental Considerations
Traditional Chlorosilanes, Grignard reagents, organic solventsUse of hazardous reagents, generation of stoichiometric byproducts
Green Hydrosilanes, water/alcohols, green solvents (e.g., ionic liquids)Milder reaction conditions, reduced waste, potential for catalytic routes

Expanding the Scope of Catalytic and Advanced Materials Applications

Organosilanols, including Hydroxy(triphenyl)silane, have shown promise in a variety of applications, including as catalysts and as building blocks for advanced materials. The hydroxyl group on the silicon atom can act as a proton donor, making these compounds useful as organocatalysts in various organic reactions. rsc.org

Future research will aim to expand the catalytic applications of Hydroxy(triphenyl)silane and its derivatives. This could involve their use in asymmetric catalysis, where the chiral environment around the silicon atom could be used to control the stereochemistry of a reaction. Furthermore, the ability of silanols to form well-defined supramolecular assemblies opens up possibilities for their use in the design of functional materials, such as porous frameworks for gas storage or separation, and as components in sensors or electronic devices. The incorporation of silanol moieties into polymers can also lead to materials with enhanced thermal stability and mechanical properties.

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